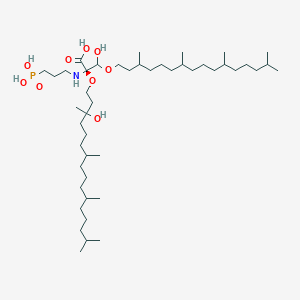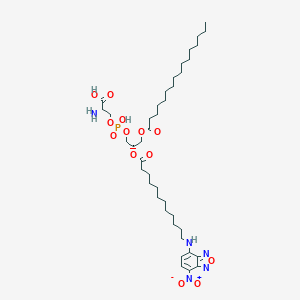
2,5-二氯-1,4-苯醌
描述
2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone. DCBQs are carcinogenic intermediates and have been identified as chlorination disinfection byproducts in drinking water . DCBQ has been reported to increase the decomposition of a model ROOH tert-butylhydroperoxide, via the formation of t-butoxyl radicals .
Synthesis Analysis
DCBQ may be used in various processes such as a starting material in the synthesis of asterriquinone D . It can also be used as a model to study the utility of a novel photoreactor with an LED light source and a fiber-optic CCD spectrophotometer . Additionally, it can be used in the synthesis of 2,5-dichloro-3,6-bi(3-indolyl)-1,4-hydroquinone by a palladium-catalyzed reaction with indole .Molecular Structure Analysis
The molecular formula of DCBQ is C6H2Cl2O2 . The molecular weight is 176.98 . The InChI key is LNXVNZRYYHFMEY-UHFFFAOYSA-N .Chemical Reactions Analysis
DCBQ has been reported to increase the decomposition of a model ROOH tert-butylhydroperoxide, via the formation of t-butoxyl radicals . This suggests that DCBQ can participate in redox reactions.Physical And Chemical Properties Analysis
DCBQ is a solid at 20°C . It is soluble in methanol . The melting point is between 160-163°C .科学研究应用
Oxidative Couplings and Cyclization Reactions
2,5-Dichloro-1,4-benzoquinone is used as a reagent for oxidative couplings and cyclization reactions . These reactions are crucial in the synthesis of complex organic compounds, including natural products and pharmaceuticals.
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
This compound is used in the dehydrogenation of alcohols, phenols, and steroid ketones . Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule and is important in various industrial processes.
Synthesis of 1,2-Benzisoxazoles
It is also used in the synthesis of 1,2-benzisoxazoles . Benzisoxazoles are a class of organic compounds that have applications in medicinal chemistry due to their biological activities.
Electron-Transfer Reagent
2,5-Dichloro-1,4-benzoquinone is a useful electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes . Quinolines are aromatic compounds that are widely used in the manufacture of dyes, pharmaceuticals, and pesticides.
Mediating Hydride Transfer Reactions
This compound commonly mediates hydride transfer reactions . These reactions are fundamental to many biological processes and are also important in the field of synthetic chemistry.
Functionalization of Activated C–H Bonds
2,5-Dichloro-1,4-benzoquinone has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds . This process is key to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Oxidative Deprotection of p-Methoxybenzyl Ethers
The compound is used in the oxidative deprotection of p-methoxybenzyl ethers to generate alcohols . This is a useful step in the synthesis of complex molecules in organic chemistry.
Generation of C–C and C–X Bonds
The excited-state 2,5-Dichloro-1,4-benzoquinone converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals . These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
安全和危害
作用机制
Target of Action
2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone . It is known to interact with various biological targets, including benzylic, phenolic, allylic, and propargylic alcohols . These targets play crucial roles in various biochemical processes within the cell.
Mode of Action
DCBQ acts as an oxidizing agent . It is reported to increase the decomposition of tert-butyl hydroperoxide (ROOH) by forming tert-butoxy radicals . This suggests that DCBQ can induce oxidative stress in cells, leading to various downstream effects.
Biochemical Pathways
It is known to influence the balance between t helper (th) 1 mediated pro-inflammatory response and th2 mediated anti-inflammatory response, especially inducing the activation of the immune system toward a th2 response .
Pharmacokinetics
It is known that dcbq is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
The action of DCBQ can lead to various molecular and cellular effects. For instance, it has been reported to cause significant developmental malformations in zebrafish, including inflation failure of the gas bladder, cardiac malformations, and curved spines . This suggests that DCBQ can have toxic effects on development.
Action Environment
The action of DCBQ can be influenced by various environmental factors. For example, it has been found as a disinfection byproduct in drinking water . The presence of other chemicals in the environment, such as other disinfection byproducts, may potentially interact with DCBQ and affect its stability and efficacy.
属性
IUPAC Name |
2,5-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVNZRYYHFMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060657 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-1,4-benzoquinone | |
CAS RN |
615-93-0 | |
| Record name | 2,5-Dichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















